3-Chloro-4-ethylnitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of chloronitrobenzene derivatives, such as 3-Chloro-4-ethylnitrobenzene, often involves nitration reactions and the use of phase-transfer catalysts under specific conditions. For instance, ethoxy-4-nitrobenzene synthesis through the reaction of 4-chloronitrobenzene with potassium ethoxide demonstrates the role of phase-transfer catalysts and ultrasound irradiation in achieving efficient nitration, which could be relevant for synthesizing 3-Chloro-4-ethylnitrobenzene derivatives (Wang & Rajendran, 2007).
Molecular Structure Analysis
Chemical Reactions and Properties
The chemical behavior of chloronitrobenzene derivatives includes various reactions such as nucleophilic substitution, which could be applicable to 3-Chloro-4-ethylnitrobenzene. The study of ethoxylation and synthesis of complex aniline derivatives highlights the reactivity of these compounds under different conditions, which might reflect the chemical versatility of 3-Chloro-4-ethylnitrobenzene (Zi-qiang, 2007).
Physical Properties Analysis
The physical properties of chloronitrobenzenes, such as melting points, solubility, and crystal structure, have been extensively studied. These properties are crucial for understanding the behavior of these compounds under various conditions. For example, the crystal structure and solvate formation in related compounds provide insights into intermolecular interactions and potential applications (Barnett et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, of chloronitrobenzenes are influenced by their molecular structure. Studies on related compounds have explored these aspects through various chemical reactions, demonstrating the potential chemical versatility and applications of 3-Chloro-4-ethylnitrobenzene. For example, the preparation of 3-Chloro-4-fluoronitrobenzene through halogen-exchange fluorination underlines the reactivity of chloronitrobenzene derivatives (Luo Jun, 2007).
Safety And Hazards
Specific safety and hazard information for 3-Chloro-4-ethylnitrobenzene is not readily available in the literature. However, it’s always important to handle chemical compounds with care, following appropriate safety protocols.
Future Directions
While specific future directions for the study of 3-Chloro-4-ethylnitrobenzene are not readily available, it’s worth noting that the field of chemistry continues to evolve with new methodologies and technologies. These advancements could potentially lead to new insights into the properties and applications of compounds like 3-Chloro-4-ethylnitrobenzene.
Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
2-chloro-1-ethyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIYZHDXMDAXOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethylnitrobenzene | |
CAS RN |
42782-54-7 | |
Record name | 1-CHLORO-2-ETHYL-5-NITROBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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